N-(4-nitrophenyl)pyrrolidine-2-carboxamide N-(4-nitrophenyl)pyrrolidine-2-carboxamide Proline p-nitroanilide (P-pNA) is a colorimetric substrate for prolyl aminopeptidase (proline iminopeptidase), an enzyme that releases proline from the N-terminus of small peptides.

Brand Name: Vulcanchem
CAS No.: 108321-19-3
VCID: VC21539651
InChI: InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)
SMILES: Array
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol

N-(4-nitrophenyl)pyrrolidine-2-carboxamide

CAS No.: 108321-19-3

Cat. No.: VC21539651

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

N-(4-nitrophenyl)pyrrolidine-2-carboxamide - 108321-19-3

Specification

CAS No. 108321-19-3
Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
IUPAC Name N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)
Standard InChI Key JWXPYNYNEUYKOW-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

H-Pro-Pna Tfa is identified by several chemical designations in scientific literature. The compound's nomenclature reflects its chemical composition as a trifluoroacetate salt of proline p-nitroanilide.

ParameterDetails
Primary NameH-PRO-PNA TFA
Chemical Names(S)-N-(4-Nitrophenyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
Common SynonymsL-Proline p-nitroanilide trifluoroacetate salt; Pro-pNA; P-pNA; H-L-Pro-pNA Trifluoracetate
CAS Registry Number108321-19-3
Molecular FormulaC13H14F3N3O5
Molecular Weight349.26 g/mol
InChIKeyKYRVEVYREUUAKH-PPHPATTJSA-N

The compound consists of a proline residue attached to a p-nitroaniline group, with trifluoroacetic acid forming the salt component. This structure enables its function as a chromogenic substrate for specific enzymatic reactions involving proline-cleaving enzymes .

Physical and Chemical Properties

H-Pro-Pna Tfa possesses distinctive physical and chemical characteristics that make it suitable for laboratory applications in biochemical research.

PropertyCharacteristics
AppearanceOff-white to yellow crystalline powder
SolubilitySoluble in water and alcohol solvents
Storage Temperature2-8°C
StabilityRelatively stable when stored properly; may exhibit hygroscopic properties
Water Hazard Class (WGK Germany)3 (highly water-endangering)

The compound's chromogenic properties derive from its p-nitroaniline group, which produces measurable color changes upon enzymatic cleavage, making it valuable for quantitative assays .

Biological Function and Applications

Role as Enzymatic Substrate

H-Pro-Pna Tfa serves principally as a chromogenic substrate for prolyl aminopeptidase, also known as proline iminopeptidase. This enzyme specifically catalyzes the cleavage of proline residues from the N-terminus of peptides. When the enzyme acts on H-Pro-Pna Tfa, it cleaves the bond between the proline moiety and the p-nitroaniline group .

The released p-nitroaniline produces a yellow color that can be measured spectrophotometrically, typically at wavelengths around 405 nm. This color change allows researchers to:

  • Detect the presence of prolyl aminopeptidase activity

  • Quantify enzyme concentrations

  • Determine reaction kinetics

  • Screen for enzyme inhibitors

This specific interaction makes H-Pro-Pna Tfa an invaluable tool in biochemical research focused on proline-specific peptidases .

Research Applications

The compound's utility extends across various research domains:

Application AreaDescription
Enzymatic AssaysPrimary use as a colorimetric substrate for measuring prolyl aminopeptidase activity
Biochemical StudiesInvestigation of enzyme mechanisms and structure-function relationships
Diagnostic DevelopmentPotential applications in diagnostic assays where prolyl aminopeptidase activity serves as a biomarker
Pharmaceutical ResearchScreening compound libraries for enzyme inhibitors as potential therapeutic agents

Researchers utilize H-Pro-Pna Tfa in controlled laboratory conditions to gain insights into enzymatic processes involving proline cleavage, which has implications for understanding various biological pathways .

Structural Characteristics and Reactivity

Molecular Structure

The molecular structure of H-Pro-Pna Tfa consists of three primary components:

  • A proline residue (pyrrolidine-2-carboxylic acid)

  • A p-nitroaniline group (serving as the chromophore)

  • Trifluoroacetic acid (as the salt-forming counterion)

The proline component provides the specific recognition site for prolyl aminopeptidase, while the p-nitroaniline group enables colorimetric detection. The trifluoroacetate component influences the compound's solubility and stability characteristics .

Chemical Reactivity

The chemical reactivity of H-Pro-Pna Tfa centers primarily on its susceptibility to enzymatic hydrolysis. The amide bond connecting the proline residue to the p-nitroaniline group is selectively cleaved by prolyl aminopeptidase, releasing the chromogenic p-nitroaniline molecule.

This specific reactivity pattern makes the compound highly selective for prolyl aminopeptidase activity, with minimal cross-reactivity with other peptidases, ensuring reliable and specific assay results when used under appropriate conditions .

Synthesis and Production

Quality Control Parameters

Commercial preparations of H-Pro-Pna Tfa typically undergo rigorous quality control processes to ensure purity and performance in enzymatic assays.

Quality ParameterAssessment Method
Chemical PurityHigh-performance liquid chromatography (HPLC), typically ≥99%
Identity ConfirmationMass spectrometry (MS)
Structural VerificationNuclear magnetic resonance (NMR) spectroscopy
Functional ActivityEnzymatic assay verification
Water ContentKarl Fischer titration

These quality control measures ensure the reliability and reproducibility of research results when using H-Pro-Pna Tfa in biochemical applications .

Storage ParameterRecommendation
Temperature Range2-8°C (refrigerated conditions)
Container TypeAirtight, moisture-resistant container
Light ExposureProtect from excessive light
Humidity ControlStore in a dry environment

Adhering to these storage parameters helps prevent degradation and ensures consistent performance in enzymatic assays .

Comparative Analysis with Related Compounds

Relation to Other Chromogenic Substrates

H-Pro-Pna Tfa belongs to a broader family of p-nitroanilide substrates used in enzymatic assays. These compounds share the common structural feature of an amino acid or peptide linked to p-nitroaniline, each designed to target specific enzymes.

Related CompoundTarget EnzymeStructural Difference
H-Pro-Pna TfaProlyl aminopeptidaseContains proline linked to p-nitroaniline
H-Ala-pNAAlanine aminopeptidaseContains alanine instead of proline
H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNAComplex proteasesContains a hexapeptide sequence

The specificity of each substrate derives from the amino acid or peptide portion, while the p-nitroaniline group provides the universal chromogenic detection mechanism .

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